N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide -

N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Catalog Number: EVT-4522209
CAS Number:
Molecular Formula: C22H17N3O2
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, a cytochrome P450 enzyme crucial for sterol biosynthesis. This inhibition effectively cures Chagas disease. []
  • Relevance: VNI shares a core structure with N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, specifically the 5-phenyl-1,3,4-oxadiazol-2-yl)benzamide moiety. The research highlights VNI's potential as a scaffold for developing novel antifungal agents by targeting fungal CYP51. []

2. 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one []

  • Compound Description: This compound belongs to the coumarinyl oxadiazole class and exhibits promising anticonvulsant activity in both Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, highlighting the potential of this structural motif for conferring anticonvulsant properties. []

3. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It exhibits promising therapeutic potential for treating inflammatory diseases, particularly rheumatoid arthritis. []
  • Relevance: Though structurally distinct in other aspects, this compound and N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide both feature a substituted benzamide moiety connected to a heterocyclic ring system, highlighting the potential of these structural elements in medicinal chemistry. []

4. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide []

  • Compound Description: This compound exhibits significant antibacterial activity, demonstrating its potential as a lead compound for developing new antibacterial agents. []
  • Relevance: This molecule shares the central 5-phenyl-1,3,4-oxadiazol-2-yl)phenyl core with N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. The presence of an additional thiazole ring and various substituents in this related compound suggests potential avenues for structural modification to enhance antibacterial properties. []

5. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides []

  • Compound Description: This series of compounds exhibits potent antibacterial activity with minimal cytotoxicity, making them promising candidates for further development as antibacterial agents. []
  • Relevance: This series and N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide share the 5-(phenyl)-1,3,4-oxadiazol-2-yl scaffold. The variations in substituents on the phenyl ring within the series and the presence of different linking groups underscore the versatility of this core structure for achieving desired biological activities. []

Properties

Product Name

N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

IUPAC Name

N-(2-methylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C22H17N3O2/c1-15-8-5-6-13-19(15)23-20(26)17-11-7-12-18(14-17)22-25-24-21(27-22)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26)

InChI Key

MFIGZORZLQCJBQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.